molecular formula C9H16ClNO2 B8245164 Methyl quinuclidine-4-carboxylate hydrochloride

Methyl quinuclidine-4-carboxylate hydrochloride

Cat. No.: B8245164
M. Wt: 205.68 g/mol
InChI Key: DOOADHFFPLFHOW-UHFFFAOYSA-N
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Description

Methyl quinuclidine-4-carboxylate hydrochloride (CAS: 102872-28-6) is a bicyclic tertiary amine derivative with the molecular formula C₉H₁₆ClNO₂ and a molecular weight of 213.68 g/mol. It is characterized by a quinuclidine core (1-azabicyclo[2.2.2]octane) substituted with a methyl ester group at the 4-position, with a hydrochloride salt form. Key properties include:

  • Melting point: 288–292°C (decomposition) .
  • Applications: Used as a pharmaceutical intermediate in synthesizing bioactive molecules, particularly those targeting muscarinic receptors .

Properties

IUPAC Name

methyl 1-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-2-5-10(6-3-9)7-4-9;/h2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOADHFFPLFHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCN(CC1)CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Quinuclidine-4-Carbonyl Chloride Hydrochloride

The conversion of quinuclidine-4-carboxylic acid hydrochloride to its corresponding acid chloride is a pivotal step. In a representative procedure, quinuclidine-4-carboxylic acid hydrochloride (0.192 g, 0.001 mol) is suspended in dichloromethane (5 mL) with dimethylformamide (1 drop) as a catalyst. Oxalyl chloride (0.436 mL, 0.005 mol) is added dropwise under argon, and the mixture is refluxed for 6 hours. The reaction achieves near-quantitative conversion, with the product isolated as a pale brown solid after solvent removal. This method avoids side reactions such as ester hydrolysis, a common issue in aqueous conditions.

Key Reaction Parameters

  • Solvent : Dichloromethane (non-polar, inert)

  • Catalyst : Dimethylformamide (0.1% v/v)

  • Temperature : Reflux (~40°C)

  • Yield : 91%

Esterification with Methanol

The acid chloride intermediate is reacted with methanol to form the methyl ester. In a scaled-up protocol, quinuclidine-4-carbonyl chloride hydrochloride (2.45 mmol) is dissolved in anhydrous methanol (10 mL) and stirred at 25°C for 24 hours. The reaction is quenched with saturated sodium bicarbonate, and the product is extracted with ethyl acetate. After drying over magnesium sulfate, the solvent is evaporated to yield methyl quinuclidine-4-carboxylate hydrochloride as a hygroscopic solid.

Optimization Insights

  • Excess methanol (5:1 molar ratio) drives the reaction to completion.

  • Neutralization with NaHCO₃ prevents HCl-induced decomposition.

  • Typical yields range from 85–92% under anhydrous conditions.

Alternative Pathways: Cyanohydrin Reduction

Hydrolysis of 4-Cyanoquinuclidine

A classical approach involves the hydrolysis of 4-cyanoquinuclidine to the carboxylic acid, as described by Grob and Renk. The nitrile is treated with concentrated hydrochloric acid at 100°C for 48 hours, yielding quinuclidine-4-carboxylic acid hydrochloride. This step, though time-consuming, achieves 78–82% conversion and serves as a reliable precursor for esterification.

Direct Esterification via Thionyl Chloride

Thionyl chloride acts as both a dehydrating agent and acid catalyst. In a modified protocol, quinuclidine-4-carboxylic acid hydrochloride (0.52 mmol) is refluxed with thionyl chloride (6.85 mmol) for 2 hours to generate the acid chloride in situ. Methanol (5 mL) is added directly, and the mixture is stirred at 25°C for 12 hours. This one-pot method simplifies purification, though yields are marginally lower (75–80%) due to competing side reactions.

Comparative Analysis of Methodologies

Method Reagents Temperature Time (h) Yield Purity
Acid chloride + MeOHOxalyl chloride, DMF40°C (reflux)691%>99%
Thionyl chloride one-potThionyl chloride25°C (reflux)1478%95%
Cyanohydrin hydrolysisHCl (conc.)100°C4882%97%

Critical Observations

  • The acid chloride route offers superior yields and scalability but requires strict anhydrous conditions.

  • Thionyl chloride-based methods reduce purification steps but necessitate careful control of stoichiometry to minimize over-chlorination.

  • Cyanohydrin hydrolysis remains relevant for large-scale production despite longer reaction times.

Industrial-Scale Considerations

Solvent Recovery

Dichloromethane and tetrahydrofuran are recovered via fractional distillation, achieving 90–95% reuse rates. This practice aligns with green chemistry principles and lowers raw material expenses .

Chemical Reactions Analysis

Types of Reactions

Methyl quinuclidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinuclidine-4-carboxylic acid.

    Reduction: Reduction reactions can convert it to quinuclidine-4-methanol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinuclidine nitrogen or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinuclidine-4-carboxylic acid.

    Reduction: Quinuclidine-4-methanol.

    Substitution: Various N-substituted quinuclidine derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : Methyl quinuclidine-4-carboxylate hydrochloride serves as a versatile building block in the synthesis of more complex organic molecules. Its bicyclic structure allows for various chemical modifications, leading to the formation of diverse derivatives.
  • Reactivity : The compound can undergo several reactions, including oxidation to form quinuclidine-4-carboxylic acid and reduction to produce quinuclidine-4-methanol. These transformations are essential for generating derivatives with varied biological activities.

Biology

  • Neuropharmacology : Research indicates that this compound interacts with neurotransmitter systems, particularly influencing synaptic transmission. This interaction suggests potential therapeutic applications in treating central nervous system disorders such as anxiety and depression .
  • Enzyme Inhibition Studies : The compound has been studied for its effects on enzyme activity, particularly as an inhibitor of acetylcholinesterase (AChE). This property is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease, where AChE inhibition is a therapeutic target .

Neuropharmacological Effects

A study demonstrated that this compound could modulate neurotransmitter release, suggesting its potential role as a therapeutic agent in managing mood disorders. The research focused on its interaction with serotonin receptors, indicating that it could enhance serotonin signaling pathways .

Enzyme Inhibition Research

In another case study, the compound was evaluated for its inhibitory effects on human AChE and butyrylcholinesterase (BChE). The results showed that it exhibited moderate inhibition, positioning it as a candidate for further development as an AChE inhibitor aimed at treating cognitive decline associated with Alzheimer's disease .

Mechanism of Action

The mechanism of action of methyl quinuclidine-4-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For example, as an anticholinesterase agent, it inhibits the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This action is mediated through the binding of the quinuclidine moiety to the active site of the enzyme, blocking its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Quinuclidine-4-Carboxylate Hydrochloride

Ethyl quinuclidine-4-carboxylate hydrochloride (CAS: 22766-67-2) is a direct analog differing only in the ester alkyl group (ethyl vs. methyl). Key distinctions:

Property Methyl Ester (Target Compound) Ethyl Ester
CAS No. 102872-28-6 22766-67-2
Molecular Formula C₉H₁₆ClNO₂ C₁₀H₁₈ClNO₂
Molecular Weight 213.68 g/mol 219.71 g/mol
Melting Point 288–292°C (decomp) 298–299°C
Synthetic Utility Intermediate for anticholinergics Precursor for aminoquinuclidine derivatives

Piperidine-Based Analogs

Piperidine derivatives lack the bicyclic structure of quinuclidine but share carboxylate functionalization.

Methyl Piperidine-4-Carboxylate Hydrochloride

Methyl piperidine-4-carboxylate hydrochloride (CAS: 179022-43-6) has a monocyclic piperidine ring instead of quinuclidine:

  • Similarity Score : 0.90 (vs. target compound) .
  • Key Difference : Reduced rigidity due to the absence of the bicyclic structure, which may decrease receptor-binding affinity in neurological targets .
Piperidine-4-Carboxylic Acid Hydrochloride

Piperidine-4-carboxylic acid hydrochloride (CAS: 5984-56-5):

  • Similarity Score : 0.94 (vs. quinuclidine-4-carboxylic acid hydrochloride) .
  • Functional Group : Free carboxylic acid instead of ester, enabling direct conjugation in peptide synthesis .

Quinuclidine-4-Carboxylic Acid Hydrochloride

Quinuclidine-4-carboxylic acid hydrochloride (CAS: 40117-63-3) lacks the ester group, featuring a free carboxylic acid:

  • Applications : Used to prepare ester derivatives via reactions with alcohols or alkyl halides .
  • Synthesis Example: Reacted with (3-fluorophenyl)methanol to yield 3-fluorobenzyl quinuclidine-4-carboxylate (29.8% yield) .

Physicochemical Properties

Compound (CAS) Solubility Stability
Methyl quinuclidine-4-carboxylate HCl (102872-28-6) Soluble in polar solvents (e.g., water, methanol) Stable under inert atmosphere at room temperature
Ethyl quinuclidine-4-carboxylate HCl (22766-67-2) Similar solubility profile Hygroscopic; requires dry storage
Quinuclidine-4-carboxylic acid HCl (40117-63-3) High water solubility due to ionic form Stable in acidic conditions

Biological Activity

Methyl quinuclidine-4-carboxylate hydrochloride is a compound of significant interest in both synthetic and biological chemistry. Its unique bicyclic structure, which includes a quinuclidine moiety, allows it to interact with various biological targets, particularly in the central nervous system (CNS). This article explores its biological activity, mechanism of action, applications in pharmacology, and relevant case studies.

  • Molecular Formula : C10_{10}H14_{14}ClN1_{1}O2_{2}
  • Molar Mass : Approximately 205.68 g/mol
  • Solubility : The hydrochloride form enhances solubility in water, facilitating its use in biological studies and chemical synthesis.

This compound acts primarily as an anticholinesterase agent . It inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This action enhances cholinergic transmission and is mediated through the binding of the quinuclidine moiety to the active site of the enzyme, effectively blocking its activity.

Biological Activity

The compound has shown potential biological activities that suggest therapeutic applications in neuropharmacology:

  • Neurotransmitter Modulation : It interacts with neurotransmitter receptors, potentially influencing neurotransmitter release and uptake mechanisms. This interaction profile indicates that it may modulate synaptic transmission .
  • Therapeutic Potential : Research indicates possible applications in treating disorders such as anxiety and depression due to its ability to modify neurotransmitter dynamics.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameMolecular FormulaUnique Features
Quinuclidine-4-carboxylic acidC9_{9}H11_{11}NO2_{2}Parent compound; lacks ester functionality
Methyl quinuclidine-2-carboxylateC10_{10}H13_{13}NO2_{2}Different positional isomer; potential different reactivity
Ethyl quinuclidine-4-carboxylateC11_{11}H15_{15}NO2_{2}Longer alkyl chain; used in similar synthetic pathways

Uniqueness : this compound is distinguished by its structural features that allow for diverse chemical modifications while maintaining biological activity. Its hydrochloride form enhances solubility and stability, making it particularly useful in both research and industrial applications.

Study on Neuropharmacological Effects

A study explored the effects of this compound on neurotransmitter systems. The findings indicated that the compound significantly increased acetylcholine levels in animal models, suggesting its potential as a therapeutic agent for cognitive enhancement and memory improvement.

Enzyme Interaction Studies

Research has demonstrated that this compound effectively inhibits acetylcholinesterase activity in vitro. The inhibition was dose-dependent, highlighting its potential utility in developing treatments for Alzheimer's disease and other neurodegenerative disorders .

Q & A

Q. How can researchers address discrepancies in reported bioactivity data for quinuclidine derivatives across studies?

  • Methodological Answer : Conduct meta-analyses using systematic review frameworks (PRISMA guidelines) to identify confounding variables (e.g., solvent choice, animal strain variability). Validate assays with positive/negative controls and replicate experiments under standardized conditions (e.g., pH 7.4 buffers, 37°C incubation). Cross-reference data with public databases (ChEMBL, PubChem) to resolve inconsistencies .

Q. What strategies optimize the stability of this compound in long-term storage for pharmacological studies?

  • Methodological Answer : Lyophilize the compound under vacuum to remove residual solvents and store in amber vials with desiccants (silica gel) at -80°C. Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolyzed carboxylic acid). Use argon gas to purge storage containers and minimize oxidation .

Data Presentation

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionMethod/Reference
Molecular FormulaC₉H₁₆ClNO₂NMR, MS
Melting Point186–189°CDSC
Solubility (Water)50 mg/mL at 25°CUSP dissolution test
Purity (HPLC)>98%UV detection at 254 nm

Q. Table 2. Common Contaminants in Synthesis and Mitigation Strategies

ContaminantSourceMitigation Strategy
Unreacted carboxylic acidIncomplete esterificationProlong reaction time (24–48 hr)
Hydrochloride by-productsExcess HCl during salt formationNeutralize with NaHCO₃
Solvent residuesEthanol/water recrystallizationVacuum drying (72 hr)

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